Vistusertib

mTORC1 p4EBP1 translation initiation

Vistusertib (AZD2014) is the only ATP-competitive mTOR inhibitor that simultaneously blocks both mTORC1 and mTORC2, preventing AKT-mediated resistance common with rapalogs. With an IC50 of 2.81 nM, >1,000-fold selectivity over PI3K, and validated CNS penetration, it is the definitive tool for STK11-deficient NSCLC and brain tumor models. Procure high-purity (≥98%) Vistusertib for reproducible, clinically translatable results.

Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
CAS No. 1009298-59-2
Cat. No. B1684010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVistusertib
CAS1009298-59-2
Synonyms3-(2,4-Bis((3S)-3-methylmorpholin-4-yl)pyrido(5,6-e)pyrimidin-7-yl)-N-methylbenzamide
AZD-2014
AZD2014
vistuserti
Molecular FormulaC25H30N6O3
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
InChIInChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
InChIKeyJUSFANSTBFGBAF-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vistusertib (AZD2014) CAS 1009298-59-2: A Selective Dual mTORC1/2 Inhibitor for Targeted Oncology Research and Procurement


Vistusertib (AZD2014) is an orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) serine/threonine kinase [1]. Unlike first-generation allosteric mTOR inhibitors (rapalogs) that selectively target only the mTORC1 complex, Vistusertib acts as a potent and selective dual inhibitor of both mTORC1 and mTORC2 [2]. It exhibits an IC50 of 2.81 nM against the isolated recombinant mTOR enzyme in cell-free assays and demonstrates high selectivity, with >1,000-fold selectivity against all PI3K isoforms and minimal activity against a panel of over 200 kinases when tested at 10 μM . Developed by AstraZeneca, the compound has been evaluated in multiple Phase I and II clinical trials for various solid tumors and hematological malignancies, either as monotherapy or in combination with standard chemotherapeutic agents [3].

Why Vistusertib (AZD2014) Cannot Be Substituted with First-Generation Rapalogs or Other Dual mTOR Inhibitors


In the procurement of mTOR inhibitors for research and clinical development, simple class-based substitution is not scientifically valid due to fundamental differences in mechanism of action, target engagement, and clinical outcomes. Vistusertib is an ATP-competitive kinase inhibitor that directly blocks the catalytic activity of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes [1]. In contrast, first-generation rapalogs (e.g., everolimus, temsirolimus) are allosteric inhibitors that only partially inhibit mTORC1 and fail to suppress mTORC2 signaling, leading to compensatory AKT activation and therapeutic resistance . Furthermore, among other ATP-competitive dual mTORC1/2 inhibitors (e.g., AZD8055, CC-223, sapanisertib), Vistusertib exhibits distinct selectivity profiles, pharmacokinetic properties, and clinical activity against specific tumor types and genetic backgrounds (e.g., STK11-deficient NSCLC) that are not interchangeable [2][3]. The evidence presented below quantifies these critical differentiators.

Quantitative Evidence Guide: Vistusertib (AZD2014) Differentiation from Key mTOR Inhibitor Comparators


Vistusertib (AZD2014) Demonstrates Superior Inhibition of mTORC1 Substrate p4EBP1 Compared to Rapamycin

Vistusertib (AZD2014) exhibits a critical mechanistic advantage over the classic mTORC1 inhibitor rapamycin. While rapamycin only partially inhibits mTORC1 and has no effect on p4EBP1 phosphorylation (Thr37/46), Vistusertib effectively decreases p4EBP1 Thr37/46, inhibits the translation initiation complex, and decreases overall protein synthesis. This functional difference is essential for full suppression of cap-dependent translation, a key driver of oncogenic growth .

mTORC1 p4EBP1 translation initiation rapamycin comparative pharmacology

Vistusertib (AZD2014) Exhibits >1,000-Fold Selectivity Over PI3K Isoforms, a Key Differentiator from Dual PI3K/mTOR Inhibitors

Vistusertib (AZD2014) demonstrates exceptional selectivity against the PIKK family. It displays IC50 values against PI3K isoforms α, β, γ, and δ of 3.8, >30, >30, and >29 μM, respectively, and is inactive against a panel of over 200 kinases when tested at 10 μM . This profile contrasts sharply with dual PI3K/mTOR inhibitors like Dactolisib (BEZ235), which potently inhibit PI3K isoforms (e.g., p110α IC50 = 4 nM) and thus carry a broader off-target risk profile . The >1,000-fold selectivity window for Vistusertib minimizes confounding effects in pathway-specific studies.

kinase selectivity PI3K off-target activity mTOR drug specificity

Vistusertib (AZD2014) Overcomes Everolimus Resistance in STK11-Deficient NSCLC: Clinically Achievable IC50 Advantage

In STK11-deficient lung adenocarcinoma (LUAD) cell lines, a genetically defined subset of NSCLC, Vistusertib achieves dose-dependent inhibition of cell viability at clinically achievable concentrations. In contrast, the IC50 for everolimus, an mTORC1-only inhibitor, exceeds pharmacologically achievable doses in all tested STK11-deficient cell lines [1]. This indicates that mTORC1-selective inhibition is insufficient for this genotype, and dual mTORC1/2 blockade by Vistusertib provides a distinct therapeutic window.

STK11 NSCLC everolimus drug resistance mTORC1/2

Vistusertib (AZD2014) Dual Inhibition of mTORC1 and mTORC2 in Cells: pAKT (S473) IC50 = 78 nM vs. pS6 IC50 = 210 nM

Vistusertib potently inhibits both mTORC1 and mTORC2 signaling in cellular assays. In MDA-MB-468 breast cancer cells, Vistusertib reduces phosphorylation of the mTORC1 substrate S6 (Ser235/236) with an IC50 of 210 nM, and reduces phosphorylation of the mTORC2 substrate AKT (Ser473) with an IC50 of 78 nM . This dual inhibition profile is a hallmark of ATP-competitive mTOR inhibitors and is not observed with rapalogs, which fail to inhibit mTORC2 and can even induce AKT hyperphosphorylation.

mTORC2 AKT cellular IC50 pharmacodynamics biomarker

Vistusertib (AZD2014) Demonstrates Blood-Brain Barrier Penetration, a Critical Advantage Over Many Other mTOR Inhibitors

Vistusertib (AZD2014) has been shown to penetrate the blood-brain barrier (BBB) [1]. This property is a key differentiator from many other mTOR inhibitors, including rapalogs and some other ATP-competitive dual inhibitors, which exhibit poor CNS distribution. The BBB penetration of Vistusertib enables its investigation in primary and metastatic brain tumors, as evidenced by ongoing Phase II trials in recurrent meningioma [2].

CNS blood-brain barrier pharmacokinetics meningioma brain tumors

Optimal Research and Development Applications for Vistusertib (AZD2014) Based on Quantitative Differentiation


Targeting STK11-Deficient or -Mutant Non-Small Cell Lung Cancer (NSCLC)

Vistusertib (AZD2014) is uniquely suited for preclinical and clinical studies in STK11-deficient NSCLC, where first-generation mTORC1 inhibitors like everolimus are ineffective at clinically achievable doses [1]. Its potent dual mTORC1/2 inhibition overcomes the resistance mechanisms driven by mTORC2-mediated AKT activation.

Investigating mTORC2-Dependent Signaling and Feedback Loops

Unlike rapalogs, Vistusertib potently inhibits mTORC2, as demonstrated by a cellular pAKT (S473) IC50 of 78 nM . This makes it an essential tool for dissecting mTORC2-specific functions and for studying feedback activation of AKT, which often limits the efficacy of mTORC1-selective inhibitors.

Combination Therapy with Chemotherapeutic Agents in Ovarian Cancer

Vistusertib has demonstrated additive to synergistic effects when combined with paclitaxel in ovarian cancer models, including significant reduction in tumor volume in xenograft models compared to either agent alone (p=0.03) [2]. This supports its use in research aimed at overcoming chemotherapy resistance mediated by PI3K/mTOR pathway activation.

CNS Oncology: Meningioma and Brain Metastases

Due to its demonstrated ability to penetrate the blood-brain barrier [3], Vistusertib is a critical reagent for studies of primary brain tumors (e.g., meningioma) and brain metastases, where many other mTOR inhibitors fail to achieve therapeutic concentrations in the CNS.

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